molecular formula C16H18N6O3 B6755705 N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide

N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide

Cat. No.: B6755705
M. Wt: 342.35 g/mol
InChI Key: WTJSCZCJUXSMQJ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide is a complex organic compound that features a benzoxazole ring, a triazole ring, and a morpholine ring

Properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-9-17-15(21-20-9)14-8-22(5-6-24-14)16(23)19-11-3-4-12-13(7-11)25-10(2)18-12/h3-4,7,14H,5-6,8H2,1-2H3,(H,19,23)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJSCZCJUXSMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CN(CCO2)C(=O)NC3=CC4=C(C=C3)N=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole, triazole, and morpholine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole or triazole rings.

    Reduction: Reduced forms of the benzoxazole or triazole rings.

    Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1,3-benzoxazol-6-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxamide: shares structural similarities with other benzoxazole, triazole, and morpholine derivatives.

Uniqueness

    Structural Features: The combination of benzoxazole, triazole, and morpholine rings in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

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